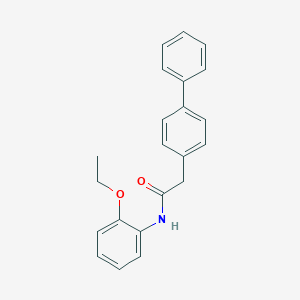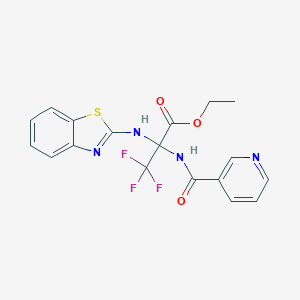
2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a butanoylamino group, a methoxyphenyl group, and a carboxylic acid group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated thiophene.
Attachment of the Butanoylamino Group: The butanoylamino group can be introduced through an amide formation reaction, where butanoic acid is reacted with an amine derivative of the thiophene.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alkanes.
Aplicaciones Científicas De Investigación
2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It may be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or polymers.
Mecanismo De Acción
The mechanism of action of 2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Butanoylamino)-4-phenylthiophene-3-carboxylic acid: Similar structure but lacks the methoxy group.
2-(Butanoylamino)-4-(4-hydroxyphenyl)thiophene-3-carboxylic acid: Similar structure but has a hydroxy group instead of a methoxy group.
2-(Butanoylamino)-4-(4-chlorophenyl)thiophene-3-carboxylic acid: Similar structure but has a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-(Butyrylamino)-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions with biological targets.
Propiedades
Número CAS |
342595-20-4 |
|---|---|
Fórmula molecular |
C16H17NO4S |
Peso molecular |
319.4g/mol |
Nombre IUPAC |
2-(butanoylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO4S/c1-3-4-13(18)17-15-14(16(19)20)12(9-22-15)10-5-7-11(21-2)8-6-10/h5-9H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
Clave InChI |
UZWSLDAWYLKPKW-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)OC)C(=O)O |
SMILES canónico |
CCCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Amino-6,7-dihydro-1H-cyclopenta[B]pyridin-2(5H)-one](/img/structure/B359938.png)
![2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-nitrophenyl)acetamide](/img/structure/B359944.png)
![4-[3-(4,5-dihydro-1H-pyrrolo[2,3-c]pyrazol-6-yl)-2,4-dimethylphenyl]sulfonylmorpholine](/img/structure/B359955.png)

![[1-[3-(4-Methylphenoxy)propyl]-2-benzimidazolyl]methanol](/img/structure/B359970.png)



